molecular formula C9H13NO B085082 2-(4,6-Dimethylpyridin-2-yl)ethanol CAS No. 13287-63-3

2-(4,6-Dimethylpyridin-2-yl)ethanol

Cat. No. B085082
CAS RN: 13287-63-3
M. Wt: 151.21 g/mol
InChI Key: RXQPCTUALPFOSW-UHFFFAOYSA-N
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Description

“2-(4,6-Dimethylpyridin-2-yl)ethanol” is a chemical compound used in scientific research . It exhibits unique properties that make it valuable for various applications, including catalysis and synthesis.


Synthesis Analysis

The synthesis of “2-(4,6-Dimethylpyridin-2-yl)ethanol” involves several steps. In one experiment, 2-(4,6-Dimethylpyridin-2-yl)ethanol (421 mg, 3.07 mmol) and triethylamine (1.18 g, 11.6 mmol) were dissolved in dichloromethane (20 mL), methanesulfonyl chloride (794 mg, 6.94 mmol) was added at 0C . The reaction solution was stirred at room temperature for 2 hours, diluted with dichloromethane (20 mL), washed with saturated sodium bicarbonate solution (30 mL x 2), dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated under reduced pressure, and purified by silica gel column chromatography (4:1 petroleum ether / ethyl acetate, Rf = 0.5) to give 2-(4,6-dimethylpyridin-2-yl)ethyl methanesulfonate (400 mg, as a colorless oil) with a yield of 61% .


Molecular Structure Analysis

The molecular formula of “2-(4,6-Dimethylpyridin-2-yl)ethanol” is C9H13NO . The molecular weight is 151.21 .

Scientific Research Applications

Crystal Structures of Monohydrate and Methanol Solvate Compounds

Scientific Field

This research falls under the field of Crystallography and Chemistry .

Application Summary

The study involves the analysis of crystal structures of monohydrate and methanol solvate compounds of a molecule that has a similar structure to “2-(4,6-Dimethylpyridin-2-yl)ethanol”. The molecule, C35H51N5O, has three functionalized side arms and three ethyl groups .

Methods of Application

The research involved the use of hydrogen bonding and X-ray crystallography to analyze the crystal structures of the compounds .

Results or Outcomes

The study found that both the crystals are constructed of structurally similar dimers of 1:1 host–guest complexes held together by N—H O and O—H N hydrogen bonds .

Synthesis, Modeling Study and Antioxidants Activity of New Heterocycles

Scientific Field

This research is in the field of Medicinal Chemistry and Pharmacology .

Application Summary

The study involves the synthesis of new heterocyclic scaffolds containing an antipyrinyl-thiazole hybrid. The constructed compounds were characterized by conventional spectroscopic techniques .

Methods of Application

The research involved the reaction of 4-antipyrinyl-2-chloroacetamido-thiazoles with various types of nucleophiles. A DFT method was used to predict the geometry, bond lengths, bond angles, and dipole moments as well as other global chemical reactivities of the constructed antipyrinyl-thiazole compounds .

Results or Outcomes

The results indicated that 2-(4-antipyrinylthiazolylamino)-5-substituitedbenzylidene-thiazol-4(5H)-ones exhibited the best antioxidant activity with a percentage inhibition of 85.74% and 83.51% .

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a Green and Chemoselective N-tert-butoxycarbonylation Reagent

Scientific Field

This research is in the field of Organic Chemistry .

Application Summary

The study involves the use of tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Methods of Application

The research used in situ React IR technology to confirm the effectivity and chemoselectivity of this novel Boc reagent .

Results or Outcomes

The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Scientific Field

This research is in the field of Medicinal Chemistry .

Application Summary

The study reports the preparation of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential biological activities .

Methods of Application

The research involved the synthesis of these derivatives and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

The results of the study are not specified in the search results .

Pyridines, Dihydropyridines and Piperidines: An Outline on Synthesis and Biological Activities

Application Summary

The study involves the synthesis of pyridines, dihydropyridines, and piperidines, which are heterocyclic compounds that are the pillar of medicinal chemistry research .

Methods of Application

The research involved the synthesis of these compounds and their biological activities were evaluated .

Results or Outcomes

Recent Advances in Synthesis of 2-Pyridones

Application Summary

The study involves the synthesis of 2-pyridone compounds, which have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

Methods of Application

The research involved the synthesis of these compounds .

properties

IUPAC Name

2-(4,6-dimethylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-5-8(2)10-9(6-7)3-4-11/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQPCTUALPFOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dimethylpyridin-2-yl)ethanol

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